N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17828663
InChI: InChI=1S/C8H16ClNO/c1-6(2)5-10(7(3)4)8(9)11/h6-7H,5H2,1-4H3
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride

CAS No.:

Cat. No.: VC17828663

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name N-(2-methylpropyl)-N-propan-2-ylcarbamoyl chloride
Standard InChI InChI=1S/C8H16ClNO/c1-6(2)5-10(7(3)4)8(9)11/h6-7H,5H2,1-4H3
Standard InChI Key BHHNFHDJYFVHCG-UHFFFAOYSA-N
Canonical SMILES CC(C)CN(C(C)C)C(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, reflects its branched alkyl substituents. The isobutyl group (2-methylpropyl) and isopropyl group introduce steric bulk, influencing reactivity and solubility. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
Canonical SMILESCC(C)CN(C(C)C)C(=O)Cl
InChI KeyBHHNFHDJYFVHCG-UHFFFAOYSA-N
Boiling PointNot reported
Density1.002 g/cm³ (analogous compound)

The steric effects of the substituents likely reduce nucleophilic attack rates compared to less hindered carbamoyl chlorides, a hypothesis supported by kinetic studies on N,N-diisopropylcarbamoyl chloride .

Synthesis and Preparation

Conventional Synthetic Routes

Carbamoyl chlorides are typically synthesized via reactions of amines with phosgene (COCl₂) or its safer equivalents (e.g., triphosgene) . For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, the probable route involves:

R1NH2+R2NH2+COCl2R1R2NC(O)Cl+2HCl\text{R}_1\text{NH}_2 + \text{R}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{R}_1\text{R}_2\text{NC(O)Cl} + 2\text{HCl}

Alternative Methods

Recent advances highlight the use of N-carbamoylimidazoles as precursors. For example, carbamoyl fluorides are synthesized via N-carbamoylimidazole intermediates treated with methyl iodide and potassium fluoride . Adapting this protocol, the target compound could theoretically form by substituting fluoride with chloride sources, though this remains experimentally untested .

Reactivity and Reaction Mechanisms

Hydrolysis and Solvolysis

Carbamoyl chlorides undergo hydrolysis to form carbamic acids, which rapidly decarboxylate to amines and CO₂ . Kinetic studies on N,N-dialkylcarbamoyl chlorides reveal solvent-dependent mechanisms:

  • Aqueous solvents: Follow unimolecular (Sₙ1) pathways with rate-limiting formation of acylium ions .

  • Polar aprotic solvents: Proceed via bimolecular (Sₙ2) mechanisms, favored by bulky substituents due to steric acceleration .

For N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride, the bulky isobutyl and isopropyl groups may stabilize the acylium ion, favoring Sₙ1 in aqueous ethanol (Equation 1):

R1R2NC(O)Cl[R1R2N+=C=O]+Cl(Rate-determining step)\text{R}_1\text{R}_2\text{NC(O)Cl} \rightarrow [\text{R}_1\text{R}_2\text{N}^+=\text{C}=O] + \text{Cl}^- \quad \text{(Rate-determining step)} [R1R2N+=C=O]+H2OR1R2NH+CO2+H+[\text{R}_1\text{R}_2\text{N}^+=\text{C}=O] + \text{H}_2\text{O} \rightarrow \text{R}_1\text{R}_2\text{NH} + \text{CO}_2 + \text{H}^+

Activation parameters for analogous compounds show entropies of activation (ΔS‡) ranging from −37.8 to +2.6 cal·mol⁻¹·K⁻¹, indicating mechanistic variability .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Carbamoyl chlorides serve as precursors to ureas and carbamates, common motifs in drug discovery. For instance:

  • Anticholinesterase agents: Derived from carbamoyl chlorides react with eseridine .

  • Muscle relaxants: N-carboxylic acid heterocycles synthesized via carbamoyl chloride intermediates .

While direct applications of N-(2-methylpropyl)-N-(propan-2-yl)carbamoyl chloride are undocumented, its structural analogs are pivotal in agrochemicals (herbicides, fungicides) .

Future Research Directions

Mechanistic Elucidation

Detailed kinetic studies in varied solvents (e.g., acetone-water mixtures) are needed to resolve the Sₙ1/Sₙ2 dichotomy for this compound . Isotope effect experiments (e.g., D₂O vs H₂O) could clarify rate-limiting steps .

Synthetic Applications

Exploration of its utility in synthesizing hindered ureas for kinase inhibitors or polymer crosslinkers is warranted. The compound’s steric profile may confer selectivity in catalysis or materials science .

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